molecular formula C23H22N4O2 B2792564 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034232-91-0

2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2792564
CAS No.: 2034232-91-0
M. Wt: 386.455
InChI Key: MRISWPBDRHLPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology and kinase biology. Its molecular structure, which incorporates a naphthamide core linked to a pyrazolylpyridine moiety via a methylene bridge, suggests potential for targeted biological activity. Researchers are exploring this compound primarily for its possible inhibitory effects on specific kinase signaling pathways that are critical in proliferative diseases. Compounds with similar structural motifs, particularly those containing the 1-methyl-1H-pyrazol-4-yl group attached to a pyridine system, have demonstrated potent and selective inhibition of key oncogenic targets. For instance, closely related molecules have been identified as inhibitors of the FLT3-ITD and BCR-ABL pathways, which are directly implicated in the pathogenesis of acute myeloid leukemia (AML) and other hematological malignancies . These inhibitors are notably effective against clinically relevant secondary mutants, including FLT3-ITD/D835Y and FLT3-ITD/F691L, which often confer resistance to existing therapies . The presence of the 1-naphthamide group in this compound further suggests potential for interaction with hydrophobic kinase pockets, a feature common in many ATP-competitive kinase inhibitors. The 2-ethoxy substitution on the naphthalene ring may influence the compound's pharmacokinetic properties, including its metabolic stability and binding affinity. This reagent provides researchers with a valuable chemical tool for studying signal transduction mechanisms, developing new cancer therapeutics, and investigating resistance mechanisms in preclinical models. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-29-21-11-9-17-6-4-5-7-19(17)22(21)23(28)25-13-16-8-10-20(24-12-16)18-14-26-27(2)15-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRISWPBDRHLPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS Number: 2034232-91-0) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C23H22N4O2C_{23}H_{22}N_{4}O_{2}, with a molecular weight of 386.4 g/mol. The structure features a naphthalene moiety linked to a pyrazole and pyridine ring, which are known for their diverse biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activities. They are believed to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations and receptor tyrosine kinases (RTKs). For instance, a study highlighted that several pyrazole derivatives demonstrated potent inhibition against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Pyrazole compounds have shown effectiveness in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that this compound could significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Studies have also suggested that pyrazole derivatives possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis. Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial effects against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications in the substituents on the pyrazole and pyridine rings can significantly influence their potency and selectivity. For instance:

  • Substitution on the pyridine ring : Varying the position and type of substituents can enhance binding affinity to target proteins.
  • Naphthalene moiety : The presence of this aromatic system contributes to the lipophilicity and overall stability of the compound.

Case Studies

  • Antitumor Study : A recent investigation into a series of pyrazole derivatives revealed that modifications at the 6-position of the pyridine ring could lead to enhanced inhibitory activity against cancer cell lines. The study utilized various assays including MTT and colony formation assays to evaluate cytotoxic effects .
  • Inflammation Model : In an experimental model using LPS-stimulated macrophages, this compound exhibited a dose-dependent decrease in NO production, indicating its potential for therapeutic application in inflammatory diseases .

Scientific Research Applications

Synthesis Overview

The synthesis of 2-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with β-keto esters.
  • Pyridine Synthesis : Coupling the pyrazole derivative with pyridine aldehydes.
  • Naphthamide Formation : Reacting with naphthalene derivatives to introduce the naphthamide core.
  • Ethoxylation : Introducing the ethoxy group through etherification reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Similar structural compounds have shown significant anti-inflammatory activities, indicating that this compound might modulate cytokine production and reduce oxidative stress in inflammatory conditions .

Biological Studies

The compound is utilized in studies to understand its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The unique structure allows it to bind effectively to target enzymes, potentially inhibiting their activity, which can lead to therapeutic effects .

Chemical Biology

In chemical biology, this compound serves as a probe for studying cellular processes:

  • Pathway Modulation : By interacting with specific molecular targets, it can modulate various cellular pathways critical for maintaining homeostasis in biological systems .

Case Study 1: Anticancer Activity

A study conducted on related compounds demonstrated that they could induce apoptosis in cancer cells by activating caspase pathways. The research highlighted the significance of structural components similar to those found in this compound in achieving these effects .

Case Study 2: Anti-inflammatory Mechanisms

Research on nicotinamide derivatives revealed their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that this compound could exhibit similar anti-inflammatory properties through comparable mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core scaffolds, substituents, and biological activities. Below is a comparative analysis based on available data:

Core Structure and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties References
Target Compound 1-Naphthamide 2-ethoxy, pyridine-(1-methylpyrazole) ~453.5 Hydrophobic naphthalene core; ethoxy group for solubility; pyrazole-pyridine arm -
3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 35) Pyrrole-carboxamide Trifluoromethylpyridine, methylpyrazole 392 Enhanced metabolic stability via trifluoromethyl; pyrrole core for planar binding
Benzoquinazolinone 12 Benzoquinazolinone Cyclohexanol, pyridine-(1-methylpyrazole) ~460 (estimated) Higher functional potency attributed to benzoquinazolinone core and cyclohexyl group
Example 20 (EU Patent) Dihydronaphthyridine Ethyl, pyridine-pyrazole 407.1 Dihydronaphthyridine core for conformational flexibility

Key Structural and Functional Insights

  • Naphthamide vs. For instance, benzoquinazolinone 12 demonstrated enhanced functional potency in preliminary studies due to its fused aromatic system .
  • Substituent Effects :

    • Ethoxy (Target) vs. Trifluoromethyl (Compound 35) : The ethoxy group improves aqueous solubility, while the trifluoromethyl group in Compound 35 enhances metabolic stability and lipophilicity .
    • Pyridine-Pyrazole Arm : Common across all analogs, this moiety likely facilitates interactions with hydrophobic pockets in target proteins.
  • Synthetic Routes :

    • The target compound may be synthesized via amide coupling (similar to Compound 35’s methodology ), whereas triazole-containing analogs (e.g., ) rely on copper-catalyzed azide-alkyne cycloaddition .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazole-pyridylmethyl-naphthamide core of this compound?

Methodological Answer: The synthesis typically involves modular assembly of three key fragments: the ethoxy-naphthamide, pyridylmethyl linker, and 1-methylpyrazole subunit. Critical steps include:

  • Suzuki-Miyaura Coupling: For attaching the pyridine ring to the pyrazole moiety (e.g., using Pd catalysts and boronic acid intermediates) .
  • Amide Bond Formation: Activation of the naphthamide carboxyl group with reagents like HATU or EDCI, followed by coupling with the pyridylmethylamine intermediate .
  • Copper-Catalyzed Click Chemistry: For functionalizing the pyridine ring with azide-alkyne cycloaddition reactions, as demonstrated in analogous triazole-based syntheses .
    Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is essential to achieve yields >70% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is required:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.6–8.8 ppm confirm aromatic protons in the pyridine ring, while δ 4.2–4.5 ppm (quartet) verifies the ethoxy group .
    • ¹³C NMR: Signals near 165 ppm confirm the amide carbonyl group .
  • IR Spectroscopy: Stretching bands at ~1670 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the naphthamide and ethoxy groups, respectively .
  • HRMS: Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₇H₂₇N₄O₂: 455.2082) confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across assay systems for this compound?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Target Selectivity Profiling: Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to distinguish on-target vs. off-target effects .
  • Metabolite Interference Analysis: Perform LC-MS/MS to identify metabolites that may inhibit/activate off-target pathways in vivo but not in vitro .
  • Species-Specific Differences: Compare activity in human vs. rodent cell lines to account for variations in receptor isoforms .

Q. How does the electronic environment of the ethoxy-naphthamide moiety influence target binding affinity?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculations reveal electron-withdrawing substituents (e.g., trifluoromethyl) on the naphthamide increase binding rigidity, enhancing affinity for hydrophobic pockets .
  • Structure-Activity Relationship (SAR) Studies: Analogues with bulkier alkoxy groups (e.g., isopropoxy) show reduced solubility but improved membrane permeability in logP assays .
  • X-ray Crystallography: Resolved structures of target-ligand complexes highlight hydrogen bonding between the ethoxy oxygen and conserved residues (e.g., Asp132 in kinase domains) .

Q. What computational approaches are suitable for modeling binding interactions with putative targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing the pyridylmethyl linker’s orientation in the active site .
  • Molecular Dynamics (MD) Simulations: Simulate >100 ns trajectories in explicit solvent to assess stability of hydrogen bonds (e.g., between the amide and catalytic lysine residues) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for pyrazole ring modifications to guide SAR optimization .

Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetics?

Methodological Answer:

  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify CYP450-mediated degradation hotspots (e.g., ethoxy group oxidation) .
  • Prodrug Strategies: Mask polar groups (e.g., amide) with ester prodrugs to enhance oral bioavailability .
  • Tissue Distribution Studies: Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs vs. plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.